tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ortho-bromophenols with suitable amines under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a model compound for understanding biochemical pathways.
Medicine
In medicinal chemistry, tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
- 4-amino-6-(tert-butyl)-3-methylthio-
Uniqueness
tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1260763-65-2 |
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Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 6-amino-4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)19-14(21)12-10-11(18)4-5-13(12)23-17/h4-5,10H,6-9,18H2,1-3H3,(H,19,21) |
InChI Key |
AHXWHUDMOQSMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
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